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Compound of Interest

Compound Name: Phenosulfazole

Cat. No.: B1215096 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of Phenosulfazole and its structural analogs, supported by experimental data to

deliniate their therapeutic potential.

Phenosulfazole, with the chemical name 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide,

belongs to the sulfonamide class of compounds.[1] While specific bioactivity data for

Phenosulfazole is not extensively documented in publicly available literature, the

benzenesulfonamide scaffold is a well-established pharmacophore present in numerous

therapeutic agents.[2][3][4][5] Analogs of this core structure have demonstrated a wide array of

biological activities, including antibacterial, anti-inflammatory, anticancer, and carbonic

anhydrase inhibitory effects. This guide will compare Phenosulfazole with its close analogs,

focusing on key therapeutic areas where this chemical class has shown significant promise.

Comparative Analysis of Biological Activity
The therapeutic efficacy of Phenosulfazole analogs is heavily influenced by the nature and

position of substituents on both the phenyl and thiazole rings. Modifications to these structures

can significantly alter their potency and selectivity against various biological targets.

Carbonic Anhydrase Inhibition
Benzenesulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs),

enzymes crucial in various physiological processes. Inhibition of specific CA isoforms is a key

mechanism for treating glaucoma, epilepsy, and certain types of cancer.
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A study on benzenesulfonamides bearing 1,2,3-triazole moieties revealed potent inhibitory

activity against several human carbonic anhydrase (hCA) isoforms. The data below showcases

the inhibitory constants (Ki) for selected analogs against hCA I, II, IV, and IX.

Compound
Modificatio
n

hCA I (Ki,
nM)

hCA II (Ki,
nM)

hCA IV (Ki,
nM)

hCA IX (Ki,
nM)

Analog 1

1-(4-

carboxyphen

yl)-1H-1,2,3-

triazol-4-yl

8.3 1.6 1.4 ≤ 9.5

Analog 2

1-(4-

hydroxymeth

ylphenyl)-1H-

1,2,3-triazol-

4-yl

50.2 9.4 55.3 ≤ 9.5

Analog 3

1-(4-

carbamoylph

enyl)-1H-

1,2,3-triazol-

4-yl

12.5 2.5 3.2 ≤ 9.5

Acetazolamid

e (Standard)
- 250 12 70 25

Table 1: Inhibitory activity (Ki) of selected benzenesulfonamide analogs against human

carbonic anhydrase isoforms I, II, IV, and IX.

Anti-inflammatory Activity
The anti-inflammatory potential of benzenesulfonamide derivatives has been explored through

their ability to inhibit cyclooxygenase (COX) enzymes. Selective COX-2 inhibition is a desirable

trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side

effects compared to non-selective COX inhibitors.
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In a study of maleimide derivatives bearing a benzenesulfonamide moiety, several compounds

exhibited potent and selective COX-2 inhibition.

Compound
Substitution
on Maleimide
Ring

COX-1
Inhibition (%)

COX-2
Inhibition (%)

In Vivo Anti-
inflammatory
Activity (%
Inhibition)

Analog 4a 4-Fluorophenyl 15 78 65

Analog 4h 4-Chlorophenyl 18 82 68

Analog 4j 4-Bromophenyl 20 85 72

Analog 4k 4-Nitrophenyl 22 88 75

Celecoxib

(Standard)
- 12 90 78

Table 2: In vitro COX inhibition and in vivo anti-inflammatory activity of selected

benzenesulfonamide-maleimide analogs.

Antimicrobial Activity
The sulfonamide scaffold is historically significant for its antibacterial properties. The

mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an

enzyme essential for folic acid synthesis in bacteria. A study on new benzenesulfonamide

derivatives showcased their in vitro antimicrobial activity against a panel of bacteria and fungi,

with Minimum Inhibitory Concentration (MIC) values determined.
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Compound Target Organism MIC (mg/mL)

Analog 4d E. coli 6.72

Analog 4h S. aureus 6.63

Analog 4a P. aeruginosa 6.67

Analog 4a S. typhi 6.45

Analog 4f B. subtilis 6.63

Analog 4e C. albicans 6.63

Analog 4e A. niger 6.28

Table 3: Minimum Inhibitory Concentration (MIC) of selected benzenesulfonamide derivatives

against various microorganisms.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for the key experiments cited in this guide.

Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various hCA isoforms was assessed using a stopped-flow CO2

hydrase assay. The assay relies on monitoring the color change of a pH indicator. The enzyme-

catalyzed hydration of CO2 leads to a decrease in pH, which is observed

spectrophotometrically. The initial rates of reaction were measured in the presence and

absence of inhibitors. The inhibition constants (Ki) were then calculated using the Cheng-

Prusoff equation.

In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 was determined using an in vitro

enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to

prostaglandin H2 (PGH2), the precursor of various prostaglandins. The inhibitory effect of the

compounds was quantified by measuring the reduction in PGH2 production. The percentage of
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inhibition was calculated by comparing the results for the test compounds with those of a

control.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced
Paw Edema)
The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw

edema model. Rats were administered the test compounds or a control vehicle orally. After one

hour, a solution of carrageenan was injected into the sub-plantar tissue of the right hind paw to

induce inflammation. The paw volume was measured at different time intervals using a

plethysmometer. The percentage of inhibition of edema was calculated by comparing the paw

volume of the treated group with that of the control group.

Antimicrobial Susceptibility Testing (Minimum Inhibitory
Concentration)
The Minimum Inhibitory Concentration (MIC) of the compounds was determined using the broth

microdilution method. Serial dilutions of the test compounds were prepared in a liquid growth

medium in microtiter plates. A standardized inoculum of the test microorganism was added to

each well. The plates were incubated under appropriate conditions for the specific

microorganism. The MIC was defined as the lowest concentration of the compound that

completely inhibited visible growth of the microorganism.

Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Figure 1: Simplified signaling pathway of inflammation and COX-2 inhibition.
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Figure 2: General experimental workflow for drug discovery.

In conclusion, while Phenosulfazole itself remains a compound with limited publicly available

biological data, its core structure is a fertile ground for the development of potent and selective

therapeutic agents. The comparative data on its analogs highlight the significant impact of

chemical modifications on their activity against various biological targets, offering valuable
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insights for future drug design and development efforts in the fields of inflammation, infectious

diseases, and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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